Home > Products > Screening Compounds P120727 > 4-(N-ETHYLETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE
4-(N-ETHYLETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE -

4-(N-ETHYLETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Catalog Number: EVT-4608897
CAS Number:
Molecular Formula: C17H27N3O3S
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Neurological Research: Benzamide derivatives have been extensively studied for their potential as neuroleptic agents, targeting dopamine and serotonin receptors in the central nervous system. [ [], [], [] ]

    Drug Discovery: The synthesis and evaluation of various benzamide derivatives have contributed significantly to the development of novel drug candidates for various therapeutic areas. [ [], [], [], [], [] ]

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound is a novel benzamide derivative investigated for its potential use as a therapeutic drug. Specifically, it is researched for its use in treating autoimmune diseases. This compound exists as hydrates and polymorphs. [, ]

Methyl 4-[N-(1-Oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate

    Compound Description: Identified as compound 22 in the research, this molecule exhibits potent analgesic properties, showing significantly higher potency than morphine. []

N-(4-(Methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropanamide

    Compound Description: This compound, referenced as 67 in the study, exhibits exceptionally strong analgesic activity, surpassing the potency of morphine by a factor of 3987. []

N-[4-Acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide

    Compound Description: Designated as compound 82 in the research, this molecule demonstrates potent analgesic properties, displaying a potency 4921 times greater than that of morphine. []

4-Amino-N-1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride)

    Compound Description: Amisulpride is a substituted benzamide classified as a neuroleptic drug. This compound is known for its efficacy in treating psychosis, exhibiting a higher potency than haloperidol and metoclopramide. [, ]

N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide

    Compound Description: This compound represents an analog of metoclopramide designed and synthesized as a potential neuroleptic agent. It demonstrates significantly enhanced activity compared to metoclopramide. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: Designated as YM-09151-2, this compound emerges as the most potent among a series of benzamides tested for neuroleptic activity. It exhibits remarkable potency, surpassing haloperidol by 13 times and metoclopramide by 408 times in terms of activity. Notably, it displays a favorable ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide. []

N(1-Ethyl-2-pyrrolidyl-methyl)2-methoxy-4-iodo-125I-5-ethyl sulfonyl benzamide

    Compound Description: This compound serves as a radioligand specifically designed for the radioimmunoassay of compounds related to sulpiride. It is synthesized through a process involving the substitution of aromatic amino groups via a diazo compound. []

5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82)

    Compound Description: Compound 82 exhibits dual antagonistic activity towards both dopamine D2 and serotonin 5-HT3 receptors. It demonstrates much higher affinity for the dopamine D2 receptor compared to metoclopramide. []

5-Bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (110)

    Compound Description: This compound demonstrates a strong binding affinity for the dopamine D2 receptor, exceeding that of metoclopramide. []

5-Iodo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (112)

    Compound Description: This compound exhibits significant affinity for the dopamine D2 receptor, demonstrating a much higher binding affinity compared to metoclopramide. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

    Compound Description: This compound represents a novel naphthol derivative synthesized as part of a study exploring potential applications in various fields, including medicinal chemistry. []

N,N,N′-Trimethyl-N′-[2-[[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]amino]ethyl]-1,2-ethanediamine

    Compound Description: This chiral tetradentate ligand has demonstrated effectiveness as an auxiliary in various enantioselective reactions, including alkylations, Michael additions, and aldolizations. It can be utilized in both stoichiometric and catalytic amounts. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

    Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against various solid tumors and hematological malignancies. []

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine (SB269970)

    Compound Description: SB269970 is a selective antagonist of the 5-hydroxytryptamine (serotonin) (5-HT)7 receptor. It has demonstrated the ability to reverse phencyclidine-induced novel object recognition deficits in rats. []

3-Chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

    Compound Description: GSK923295, a potent and selective inhibitor of centromere-associated protein E (CENP-E), has demonstrated promising antitumor activity in vivo and is currently in human clinical trials. []

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(1-methyl-2-oxopropoxy)benzamide (BMY-25801)

    Compound Description: BMY-25801 is recognized as a novel antiemetic agent that acts independently of D2-dopamine receptor mechanisms. Its precise mode of action remains to be fully elucidated. []

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

    Compound Description: This compound exhibits high affinity for 5-HT2 receptors and is considered a promising tracer for γ-emission tomography due to its preferential retention in the frontal cortex, a brain region rich in 5-HT2 receptors. []

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylamino)ethyl-4-piperidinyl]-1-propanone hydrochloride (RS67506)

    Compound Description: RS67506 is a selective 5-HT4-receptor agonist that has shown potential in treating gastrointestinal disorders by enhancing lower intestinal propulsion. It shortens whole gut transit time in mice, in contrast to the effects of 5-HT3 antagonists. [, ]

Properties

Product Name

4-(N-ETHYLETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

IUPAC Name

4-[ethyl(ethylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C17H27N3O3S

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C17H27N3O3S/c1-4-20(24(22,23)5-2)16-8-6-14(7-9-16)17(21)18-15-10-12-19(3)13-11-15/h6-9,15H,4-5,10-13H2,1-3H3,(H,18,21)

InChI Key

CEHCKVZBRGTPPI-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C)S(=O)(=O)CC

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C)S(=O)(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.